

biological activity comparison of 3-Benzyloxyaniline derivatives

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Compound of Interest					
Compound Name:	3-Benzyloxyaniline				
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A Comparative Guide to the Biological Activity of **3-Benzyloxyaniline** Derivatives as Antiproliferative Agents

This guide provides an objective comparison of the antiproliferative activity of a series of novel N-alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides. These compounds, which are derivatives of a scaffold containing a benzyloxy moiety, were evaluated for their cytotoxic effects against various human cancer cell lines. The data and methodologies presented are intended for researchers, scientists, and drug development professionals working in the field of oncology and medicinal chemistry.

Quantitative Data Summary

The antiproliferative activities of the synthesized **3-benzyloxyaniline** derivatives were assessed against four human cancer cell lines: prostate cancer (PC-3), cervical cancer (HeLa), colon cancer (HCT-116), and breast cancer (MCF-7). The results, expressed as IC50 values (the concentration required to inhibit 50% of cell growth), are summarized in the table below. Doxorubicin, a well-known chemotherapy agent, was used as a positive control.



Compound	PC-3	HeLa	HCT-116	MCF-7
6b	>100	91.38 ± 4.8	81.65 ± 4.0	85.20 ± 4.2
6e	94.14 ± 4.9	83.29 ± 4.1	79.33 ± 3.9	71.29 ± 3.5
6f	41.28 ± 2.0	37.19 ± 1.8	29.83 ± 1.4	33.74 ± 1.6
6i	29.33 ± 1.4	19.86 ± 1.0	21.79 ± 1.1	15.82 ± 0.9
6k	12.17 ± 0.9	9.46 ± 0.7	10.88 ± 0.8	6.93 ± 0.4
Doxorubicin	8.87 ± 0.6	5.57 ± 0.4	5.23 ± 0.3	4.17 ± 0.2

^{*}IC50 values are

presented in µM

as mean ±

standard

deviation.

Experimental Protocols

The following section details the methodology used to evaluate the antiproliferative activity of the **3-benzyloxyaniline** derivatives.

Cell Culture and Maintenance:

The human cancer cell lines (PC-3, HeLa, HCT-116, and MCF-7) were obtained from the American Type Culture Collection (ATCC). The cells were cultured in RPMI-1640 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS), 1% penicillin-streptomycin, and 1% L-glutamine. The cells were maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.

Antiproliferative Assay (MTT Assay):

The cytotoxic activity of the synthesized compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Cell Seeding: Cells were seeded in 96-well plates at a density of 5 × 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.

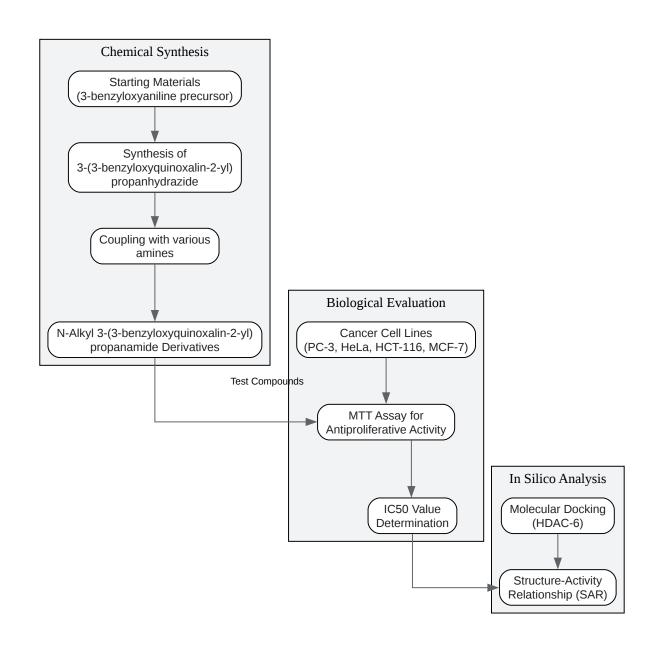


- Compound Treatment: The cells were then treated with various concentrations of the test compounds (dissolved in DMSO, with a final DMSO concentration not exceeding 0.1%) and incubated for an additional 48 hours.
- MTT Addition: After the incubation period, 20 μ L of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for another 4 hours at 37°C.
- Formazan Solubilization: The medium was then aspirated, and 100 μ L of DMSO was added to each well to dissolve the formazan crystals.
- Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
- IC50 Calculation: The percentage of cell viability was calculated relative to the untreated control cells. The IC50 values were determined from the dose-response curves using statistical software. Each experiment was performed in triplicate.

Visualizations

The following diagrams illustrate the experimental workflow and the general structure-activity relationship observed in this study.

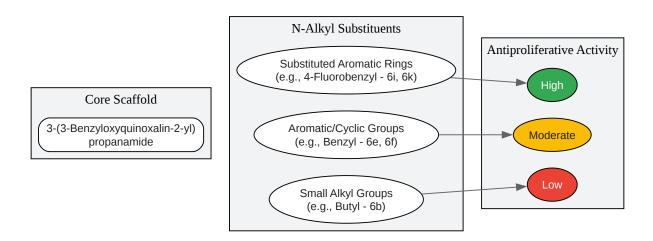




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Experimental workflow from synthesis to biological and in silico evaluation.





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General structure-activity relationship of the N-alkyl substituents.

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